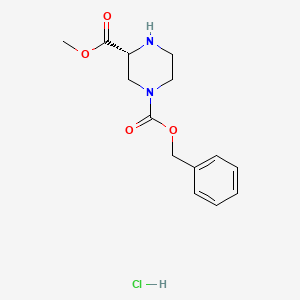

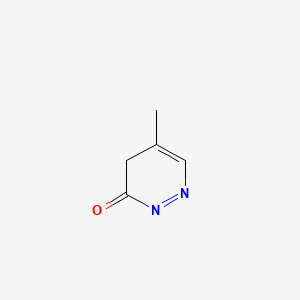

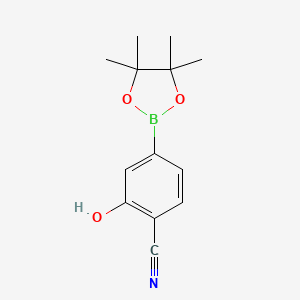

![molecular formula C10H10BrN B596538 5'-Bromospiro[cyclopropane-1,3'-indoline] CAS No. 1260763-03-8](/img/structure/B596538.png)

5'-Bromospiro[cyclopropane-1,3'-indoline]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Bromospiro[cyclopropane-1,3'-indoline] is an important organic compound that has been used in a variety of scientific research applications. It is a brominated heterocyclic compound, which contains both a cyclopropane ring and an indoline ring. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments to study these effects.

Scientific Research Applications

Regioselective Synthesis and Chemical Transformations : The compound is used in regioselective 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of 5-bromospiro(1-pyrazoline-3,1′-cyclopropane). This compound is further used in reactions with nucleophilic reagents, which can occur with both retention and opening of the cyclopropane ring (Tomilov et al., 1998).

Facile Rearrangement in Organic Synthesis : It is involved in reactions leading to facile rearrangement at low temperatures, which is significant in the synthesis of complex organic compounds like 2-(2-bromoethyl)-4,4-dichlorocyclobut-2-enone (Donskaya & Lukovskii, 1991).

Potential in Cancer Research : A derivative of this compound, 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine], showed potent antiproliferative activity against human tumor cells and inhibited p53-MDM2 interaction, indicating its potential application in cancer research (Bertamino et al., 2013).

Diverse Reactivity in Chemical Synthesis : The compound exhibits different reactivities with regioisomeric azimines, leading to the formation of various structurally unique products. This diversity in reactivity is essential for synthesizing complex organic molecules (Tomilov et al., 2000).

Application in Synthesis of Indoline Alkaloids : It plays a role in the total synthesis of indoline alkaloids, a class of natural products with potent biological activities. The cyclopropanation strategies used are important in the efficient assembly of complex nitrogen-containing ring systems (Zhang, Song, & Qin, 2011).

Synthesis of Novel Bioactive Compounds : Its derivatives have been synthesized with cytotoxic activities and the ability to generate reactive oxygen species (ROS), making them relevant in developing new therapeutic agents (Novotortsev et al., 2021).

Chemoselective Synthesis : It is used in the chemoselective synthesis of complex organic compounds, such as diarylspiro[cyclohexane-1,3′-indoline]-2′4-diones, demonstrating its importance in organic synthesis (Li, Li, & Yang, 2017).

Properties

IUPAC Name |

5-bromospiro[1,2-dihydroindole-3,1'-cyclopropane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXSHDQOFNHDIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=C2C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720973 |

Source

|

| Record name | 5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260763-03-8 |

Source

|

| Record name | 5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

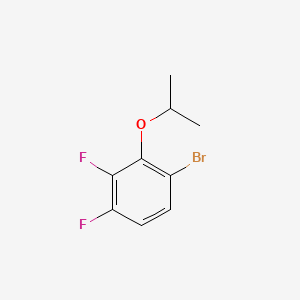

![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)

![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)